

Temuterkib Overview and Development Status

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Compound Focus: Temuterkib

CAS No.: 1951483-29-6

Cat. No.: S534056

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Temuterkib (also known as LY-3214996) is an investigational, orally available small molecule that acts as a selective inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2) [1] [2]. It targets the terminal kinases in the MAPK/ERK signaling pathway, a key cascade frequently dysregulated in human cancers [3].

Key Development Details:

- Mechanism of Action:** Inhibits ERK1 and ERK2 (MAPK1 and MAPK3), preventing MAPK/ERK-mediated signal transduction and inhibiting ERK-dependent tumor cell proliferation and survival [1] [2].
- Pharmacological Activity:** Biochemical IC₅₀ of 5 nM for both ERK1 and ERK2 [4].
- Current Status:** Phase I/II clinical development for various solid tumors, including pancreatic cancer, colorectal cancer, and non-small cell lung cancer [5] [6].

Pharmacological and Preclinical Data

Table 1: **Temuterkib** Preclinical Pharmacological Profile

Parameter	Details	Source/Context
Molecular Weight	453.57 g/mol	[1]
Chemical Formula	C ₂₂ H ₂₇ N ₇ O ₂ S	[1]
Targets	ERK1 (MAPK3), ERK2 (MAPK1)	[1] [2]

Parameter	Details	Source/Context
Biochemical IC ₅₀	5 nM (both ERK1 and ERK2)	[4]
Cellular Activity (pRSK IC ₅₀)	0.43 μM	[4]
Primary Indications (Under Investigation)	Pancreatic cancer, colorectal cancer, NSCLC, AML, glioblastoma	[5] [6] [2]

Table 2: In Vivo Efficacy Models for **Temuterkib**

Cancer Model Type	Genetic Context	Reported Outcome
Tumor Xenograft	BRAF or NRAS mutant melanoma	Significant tumor growth inhibition [4]
Tumor Xenograft	BRAF or KRAS mutant colorectal, lung, pancreatic	Significant tumor growth inhibition [4]
PDX Models	Various	Anti-tumor activity [4]
A375 Melanoma Xenograft	MAPK reactivation	Anti-tumor activity [4]

Experimental Protocols for Preclinical Research

While direct tissue distribution protocols are not available, here are detailed methodologies from studies that have effectively utilized **Temuterkib** in preclinical models.

1. In Vitro Cell Proliferation/Viability Assay This protocol is used to assess the sensitivity of cancer cell lines to **Temuterkib** [4].

- **Cell Lines:** Utilize a panel of tumor cell lines with known MAPK pathway alterations (e.g., BRAF, NRAS, or KRAS mutations).
- **Compound Preparation:** Prepare **Temuterkib** stock solution in DMSO. Further dilute in cell culture medium for treatment, ensuring the final DMSO concentration is non-cytotoxic (typically ≤0.1%).

- **Dosing and Incubation:** Plate cells and allow to adhere. Treat with a concentration range of **Temuterkib** (e.g., 1 nM to 10 μ M) for 48-72 hours.
- **Viability Readout:** Measure cell proliferation or viability using standard assays like MTT, MTS, or CellTiter-Glo.
- **Data Analysis:** Calculate IC₅₀ values using non-linear regression analysis of dose-response curves.

2. In Vivo Efficacy Study in Xenograft Models This protocol evaluates the anti-tumor activity and pharmacodynamics of **Temuterkib** in animal models [4].

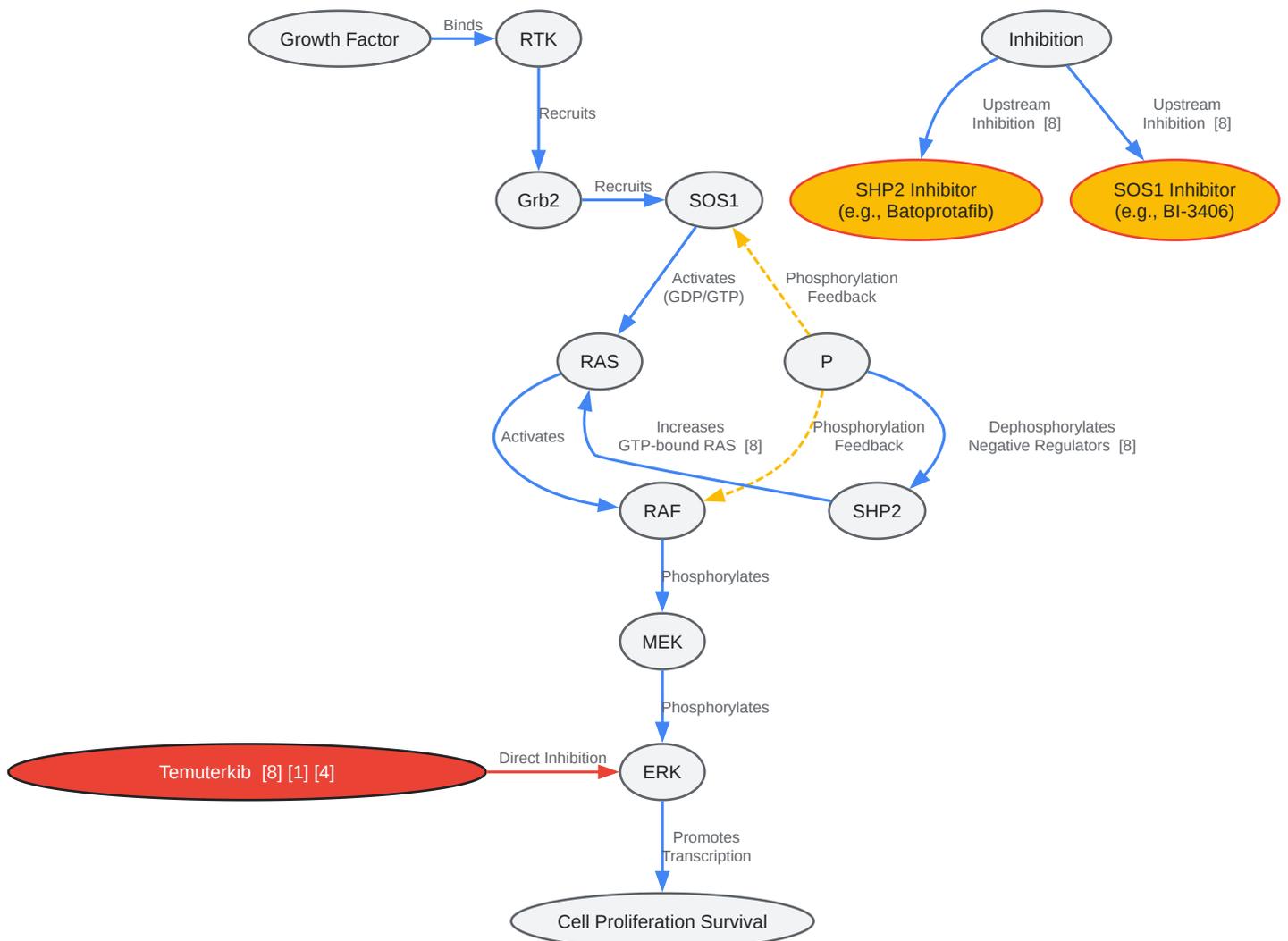
- **Animal Models:** Use immunocompromised mice (e.g., NSG or nude mice) implanted with human cancer cell lines or patient-derived xenografts (PDX) harboring relevant mutations.
- **Formulation:** Prepare a homogeneous suspension of **Temuterkib** in a vehicle such as 0.5% methylcellulose or a clear solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O [4].
- **Dosing Regimen:** Administer **Temuterkib** orally (e.g., by oral gavage) at a typical dose of 100 mg/kg, once or twice daily. Include a vehicle control group.
- **Tumor Monitoring:** Measure tumor volumes regularly with calipers. Calculate volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- **Pharmacodynamic Analysis:** At the end of the study, harvest tumors and analyze lysates by western blot to confirm target engagement, typically showing a reduction in phospho-p90RSK levels [4].
- **Toxicity Monitoring:** Monitor animal body weight and overall health throughout the study as indicators of compound tolerance.

3. High-Throughput In Vivo Screening in C. elegans This novel model can be used for early-stage inhibitor screening and characterization [7].

- **Strain:** Use *C. elegans* strains with a visible phenotype (e.g., multivulva) linked to MAPK/ERK overactivity.
- **Compound Exposure:** Synchronize L1 larval worms and expose them to **Temuterkib** in liquid culture or on agar plates.
- **Phenotypic Readout:** After development, score for phenotype rescue (e.g., reduction in multivulva incidence) using fluorescence-based image analysis.
- **Data Analysis:** Calculate Z-scores to quantify assay robustness. A reported Z-score for **Temuterkib** in this model is 0.86 [7].

MAPK/ERK Pathway and Temuterkib's Role

The diagram below illustrates the MAPK/ERK signaling pathway and the strategic position of **Temuterkib** as a terminal inhibitor, which is the basis for its use in vertical inhibition strategies.



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Research Implications and Combination Strategies

The positioning of **Temuterkib** at the terminus of the MAPK/ERK pathway makes it a strategic candidate for overcoming resistance to upstream inhibitors. Research indicates several promising combination strategies [8]:

- **Vertical Pathway Inhibition:** Combining **Temuterkib** with upstream inhibitors (e.g., SHP2 or SOS1 inhibitors) provides a more comprehensive blockade of the MAPK/ERK pathway, preventing reactivation via feedback loops [8].
- **Cross-Pathway Inhibition:** Dual inhibition of the MAPK/ERK and PI3K/AKT/mTOR pathways (e.g., **Temuterkib** with AKT or mTOR inhibitors) is being explored, particularly in KRAS-mutant models, to address common compensatory mechanisms [8].
- **Other Novel Combinations:** Preclinical data also suggest potential for combining **Temuterkib** with BCL-2 inhibitors (e.g., venetoclax) or CDK4/6 inhibitors, showing additive or synergistic cytotoxicity in various cancer models [8] [4].

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